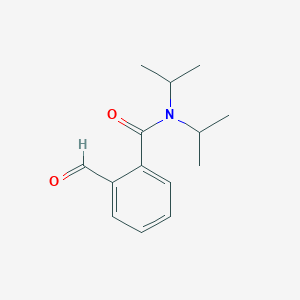
Benzamide, 2-formyl-N,N-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes a benzamide core with additional formyl and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- typically involves the reaction of benzamide with appropriate formylating and alkylating agents. One common method includes the formylation of benzamide using formic acid or formyl chloride, followed by alkylation with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl groups can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Benzamide, 2-carboxy-N,N-bis(1-methylethyl)-
Reduction: Benzamide, 2-hydroxymethyl-N,N-bis(1-methylethyl)-
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, lacking the formyl and isopropyl groups.
N,N-Diisopropylbenzamide: Similar structure but without the formyl group.
2-Formylbenzamide: Similar structure but without the isopropyl groups.
Uniqueness
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is unique due to the presence of both formyl and isopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical reactivity and interactions with various molecular targets.
Propiedades
Número CAS |
103258-06-6 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-formyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15(11(3)4)14(17)13-8-6-5-7-12(13)9-16/h5-11H,1-4H3 |
Clave InChI |
SEWMRRXXPFPRRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
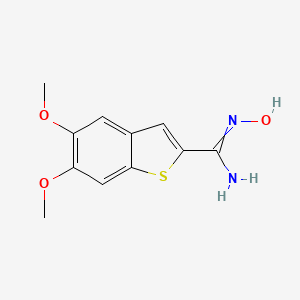

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

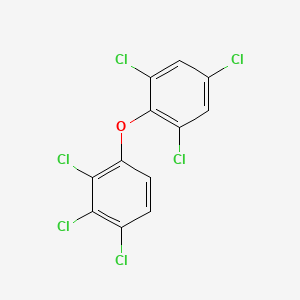

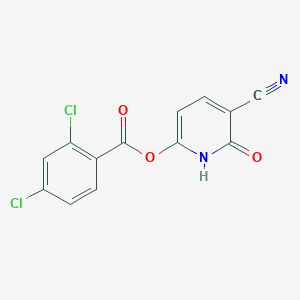
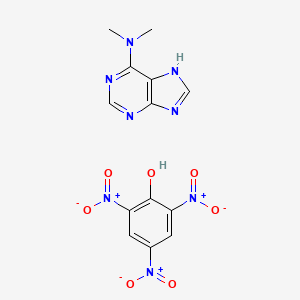
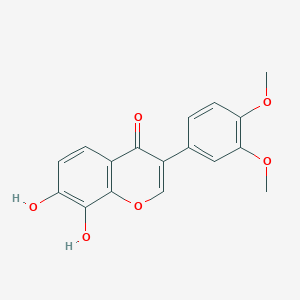

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

